Cas no 14125-70-3 (2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol)

2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol structure
14125-70-3 structure
Product name:2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol
CAS No:14125-70-3
MF:C13H14O4
MW:234.24786
CID:49640
PubChem ID:2801974

2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol
    • 4,6-O-BENZYLIDENE-D-GLUCAL
    • 1,5-anhydro-4,6-O-benzylidene-2-deoxy-D-arabino-hex-1-enitol
    • 4,6-Benzyliden-1,2-didehydro-1,2-dideoxy-D-arabino-hexopyranose
    • 4,6-O-Benzyliden-D-gulal
    • 4,6-O-benzylidene dihydro-D-glucal
    • 4,6-O-benzylidine-D-arabino-hex-1-enitol
    • SCHEMBL8883798
    • CS-0334188
    • W-203361
    • CCG-43026
    • SR-01000632980-1
    • 4,6-O-(R)-Benzylidene-D-glucal
    • 14125-70-3
    • AMY41826
    • MFCD22690617
    • (4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol
    • 63598-36-7
    • XMDUTBYCCVWPLD-FKJOKYEKSA-N
    • MDL: MFCD22690617
    • Inchi: InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13?/m1/s1
    • InChI Key: XMDUTBYCCVWPLD-FKJOKYEKSA-N
    • SMILES: C1=CC=C(C=C1)C2OC[C@@H]3[C@H]([C@@H](C=CO3)O)O2

Computed Properties

  • Exact Mass: 268.09500
  • Monoisotopic Mass: 234.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 47.9Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 521.6±50.0 °C at 760 mmHg
  • Flash Point: 201.7±23.6 °C
  • PSA: 96.22000
  • LogP: -0.61780
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol Security Information

2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-284472A-250 mg
4,6-O-Benzylidene-D-glucal,
14125-70-3 ≥98%
250MG
¥1,504.00 2023-07-11
Chemenu
CM132956-1g
(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol
14125-70-3 95%
1g
$366 2021-08-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60259-250mg
4,6-O-Benzylidene-D-glucal, 97%
14125-70-3 97%
250mg
¥502.00 2023-03-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60259-1g
4,6-O-Benzylidene-D-glucal, 97%
14125-70-3 97%
1g
¥2400.00 2023-03-09
Chemenu
CM132956-1g
(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol
14125-70-3 95%
1g
$430 2023-03-07
SHENG KE LU SI SHENG WU JI SHU
sc-284472A-250mg
4,6-O-Benzylidene-D-glucal,
14125-70-3 ≥98%
250mg
¥1504.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-284472-100 mg
4,6-O-Benzylidene-D-glucal,
14125-70-3 ≥98%
100MG
¥978.00 2023-07-11
Chemenu
CM132956-5g
(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol
14125-70-3 95%
5g
$1099 2021-08-05
SHENG KE LU SI SHENG WU JI SHU
sc-284472-100mg
4,6-O-Benzylidene-D-glucal,
14125-70-3 ≥98%
100mg
¥978.00 2023-09-05

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